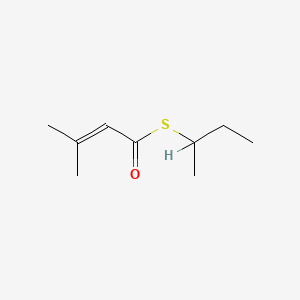
S-sec-Butyl 3-methylbut-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-sec-Butyl 3-methylbut-2-enethioate is a useful research compound. Its molecular formula is C9H16OS and its molecular weight is 172.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Fragrance and Flavor Industries
S-sec-Butyl 3-methylbut-2-enethioate is primarily utilized as a fragrance ingredient due to its pleasant odor profile. It is characterized by a green type odor and is often used in formulations for perfumes, cosmetics, and household products. Its olfactory properties make it suitable for enhancing the sensory experience of various consumer products .
Safety Assessments
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not present significant safety concerns when used as intended. Key findings include:
- Skin Sensitization : The compound is not expected to cause skin sensitization under normal usage levels, with exposure levels below the Dermal Sensitization Threshold (DST) of 64 μg/cm² .
- Genotoxicity : Studies indicate that this compound is non-genotoxic. It did not induce mutations in bacterial assays and showed no clastogenic activity in micronucleus tests .
- Environmental Safety : The compound has been evaluated for its environmental impact and was found not to be Persistent, Bioaccumulative, or Toxic (PBT). Risk assessments based on its use indicate that it poses minimal risk to aquatic environments .
Research has explored the biological activity of this compound, particularly its potential nematicidal properties. Studies have shown that volatile metabolites produced by certain organisms exhibit nematicidal effects against plant pathogens such as Meloidogyne javanica. While this compound itself has not been extensively studied for this application, its structural analogs have demonstrated significant activity .
Potential Uses in Agriculture
Given its biological activity, there is potential for this compound to be used as a natural pesticide or nematicide. The exploration of its efficacy against nematodes can lead to sustainable agricultural practices that reduce reliance on synthetic chemicals.
Data Summary Table
| Property/Study | Result |
|---|---|
| Skin Sensitization | No concern; exposure below DST |
| Genotoxicity | Non-genotoxic; negative in Ames test |
| Environmental Impact | Not PBT; minimal risk to aquatic environments |
| Potential Biological Activity | Possible nematicidal effects against Meloidogyne javanica |
Eigenschaften
CAS-Nummer |
34322-09-3 |
|---|---|
Molekularformel |
C9H16OS |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
S-butan-2-yl 3-methylbut-2-enethioate |
InChI |
InChI=1S/C9H16OS/c1-5-8(4)11-9(10)6-7(2)3/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
GGGWOXLORXHXFZ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC(=O)C=C(C)C |
Kanonische SMILES |
CCC(C)SC(=O)C=C(C)C |
Key on ui other cas no. |
34322-09-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















